4-Ethyl-2-fluoroaniline
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Overview
Description
4-Ethyl-2-fluoroaniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by an ethyl group at the fourth position and a fluorine atom at the second position
Mechanism of Action
Target of Action
Anilines, the class of compounds to which 4-ethyl-2-fluoroaniline belongs, are known to interact with various biological targets .
Mode of Action
Anilines, in general, are known to undergo various reactions such as nucleophilic substitution and reduction . The fluoro group on the aniline ring may influence these reactions, but the specifics would depend on the exact biological context.
Biochemical Pathways
Anilines can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It’s worth noting that anilines can have various effects depending on their specific substitutions and the biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of 4-ethyl-2-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the direct fluorination of 4-ethyl aniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This method allows for the selective introduction of the fluorine atom at the desired position .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form 4-ethyl-2-fluorobenzylamine.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) are used under controlled conditions.
Major Products Formed:
Oxidation: 4-Ethyl-2-fluoronitrobenzene.
Reduction: 4-Ethyl-2-fluorobenzylamine.
Substitution: Various substituted anilines depending on the reagents used.
Scientific Research Applications
4-Ethyl-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Fluoroaniline: Similar structure but lacks the ethyl group.
2-Fluoroaniline: Fluorine atom at the second position but no ethyl group.
4-Ethylaniline: Contains an ethyl group but no fluorine atom.
Uniqueness: 4-Ethyl-2-fluoroaniline is unique due to the combined presence of both the ethyl and fluorine substituents, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-ethyl-2-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORZDGJEVGIUAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611104 |
Source
|
Record name | 4-Ethyl-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821791-69-9 |
Source
|
Record name | 4-Ethyl-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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